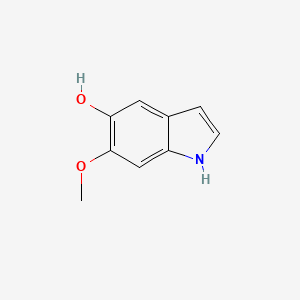

6-methoxy-1H-indol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARGPVIAOAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178496 | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-83-8 | |

| Record name | 6-Methoxy-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Indol 5 Ol

Established Synthetic Routes for 6-Methoxy-1H-indol-5-ol

The synthesis of methoxy-activated indoles, including this compound, has been accomplished using various commercially available starting materials, such as di- and trimethoxyaniline and benzaldehyde (B42025) derivatives. chim.it Among the array of synthetic strategies, classical methods like the Fischer, Bischler, and Hemetsberger indole (B1671886) syntheses are the most frequently utilized for preparing these compounds. chim.itontosight.ai

Classical Indole Synthesis Approaches

Classical indole synthesis methods provide the foundational routes for constructing the indole core.

Fischer Indole Synthesis : This prominent method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to produce the indole heterocycle. wikipedia.org The reaction is catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a -sigmatropic rearrangement occurs, leading to a diimine that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org This method is widely applicable for methoxy-activated indoles. chim.it

Bischler-Möhlau Synthesis : This approach involves the reaction of aniline (B41778) derivatives with α-haloketones and is a recognized method for synthesizing methoxy-activated indoles.

Hemetsberger Indole Synthesis : This synthesis proceeds through the thermal decomposition of azido (B1232118) esters derived from substituted benzaldehydes and is also employed for preparing methoxy-activated indoles. chim.it

Precursors and Intermediate Derivatization Strategies

The selection of appropriate precursors and the strategic derivatization of intermediates are critical for the successful synthesis of specifically substituted indoles like this compound. A variety of starting materials can be employed, leading to the target molecule through multi-step sequences.

| Precursor/Intermediate | Reagents/Conditions | Product/Subsequent Step | Reference |

| Phenylhydrazine & Ketone/Aldehyde | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) | Indole core formation via Fischer Synthesis | wikipedia.org |

| Di- and trimethoxy aniline derivatives | Aldehydes or ketones | Methoxy-activated indoles | chim.it |

| 6-Bromoindole | NaH, then methyl bromoacetate | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

| Indole-2-carboxylic acids | Thionyl chloride, then ammonia, then POCl₃ | Indole-2-carbonitriles | researchgate.net |

| 4-Benzyloxy-5-methoxyindole | Deprotection | 4-Hydroxy-5-methoxyindole | chemicalbook.com |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in enhancing the efficiency and scope of indole synthesis. Various catalytic systems have been developed to facilitate the construction of the methoxyindole framework.

| Catalytic System | Reaction Type | Substrates | Notes | Reference |

| Brønsted Acids (HCl, H₂SO₄) | Fischer Indole Synthesis | Phenylhydrazines and carbonyls | Classical and widely used acid catalysts. | wikipedia.org |

| Lewis Acids (ZnCl₂, AlCl₃, BF₃) | Fischer Indole Synthesis | Phenylhydrazines and carbonyls | Alternative acid catalysts for the Fischer synthesis. | wikipedia.org |

| Palladium (Pd) Catalysis | Buchwald Modification of Fischer Synthesis | Aryl bromides and hydrazones | Allows for the cross-coupling of aryl halides with hydrazones to form the indole structure. | wikipedia.org |

| Copper Iodide (CuI) / Cs₂CO₃ | Cyclization | 2-Bromo-4,5-dimethoxybenzaldehyde + ethyl 2-isocyanoacetate | An efficient method for producing methoxy (B1213986) indoles in DMSO at 80 °C. | chim.it |

| Pyridinium triflate | Regioselective Indole Addition | Indoles and hydroxy silylenol ethers | Catalyzes the addition of indoles to silyloxyallyl cations. | nih.gov |

| Electrochemistry | Oxidative [3+2] Annulation | Indoles and aniline derivatives | A metal- and external oxidant-free method for synthesizing functionalized indolo[2,3-b]indoles. | acs.org |

Green Chemistry Principles in Methoxyindole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pubmdpi.com These principles are increasingly being applied to the synthesis of methoxyindoles. Key aspects include the use of alternative, less hazardous solvents, development of solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. dokumen.pubmdpi.comresearchgate.net For instance, a microwave-assisted decarboxylation of 6-methoxyindole-2-carboxylic acid has been shown to produce 6-methoxyindole (B132359) in 99% yield within 12 minutes, demonstrating a significant improvement in energy efficiency over traditional heating methods. dokumen.pub The goal is to maximize resource utilization while minimizing chemical waste, often measured by metrics like the E-factor, which is the ratio of the mass of waste to the mass of product. dokumen.pub

Regioselective Functionalization and Derivatization

The ability to selectively introduce functional groups at specific positions on the indole ring is essential for creating diverse and complex molecules. Methoxy-activated indoles undergo various regioselective reactions.

The indole nucleus is electron-rich, and the presence of a methoxy substituent further enhances its reactivity, allowing for a range of functionalization reactions. chim.it One common transformation is iodination. For example, 6-methoxy-1H-indole-2-carbonitrile can be selectively iodinated at the C3 position using potassium hydroxide (B78521) and iodine in DMF to yield 3-iodo-6-methoxy-1H-indole-2-carbonitrile. mdpi.com

Furthermore, advanced cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck have been employed to introduce a variety of substituents at the C3 position of the indole core, starting from 3-iodoindole precursors. researchgate.net These methods provide powerful tools for creating highly functionalized and polysubstituted indole derivatives. researchgate.net Another sophisticated strategy is the electrooxidative [3+2] annulation between indole and aniline derivatives, which allows for the regioselective construction of complex indolo[2,3-b]indoles without the need for external chemical oxidants. acs.org

Strategies for Site-Specific Chemical Modifications on the Indole Scaffold

The reactivity of the indole ring allows for various chemical modifications. The electron-rich nature of the pyrrole (B145914) ring typically directs electrophilic substitution to the C3 position. However, the presence of the methoxy and hydroxyl groups on the benzene (B151609) ring of this compound influences the regioselectivity of these reactions.

Common strategies for modifying the indole scaffold include:

Electrophilic Substitution: The C3 position is the most nucleophilic and readily undergoes electrophilic attack. Reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation can introduce functional groups at this site. For instance, the reaction of indoles with trifluoromethyl ketones can yield trifluoromethyl(indolyl)phenylmethanols. d-nb.info Iodine-catalyzed electrophilic substitution has also been used to synthesize unsymmetrical diindolylmethanes starting from substituted indoles like 6-methoxy-1H-indole. beilstein-journals.org

N-Functionalization: The indole nitrogen can be alkylated, arylated, or acylated. The choice of base and electrophile can be tuned to achieve selective N-functionalization over C-functionalization. For example, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride.

Modification of the Benzene Ring: The hydroxyl and methoxy groups on the benzene moiety offer sites for further modification. The hydroxyl group can be O-alkylated or O-acylated. For instance, the methylation of 6-hydroxyindole (B149900) can produce 6-methoxyindole in good yield. acs.org The hydroxyl group can also be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds. acs.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, provided a suitable halide or triflate is present. These reactions have been instrumental in the synthesis of complex indole derivatives. rsc.org

Domino Reactions: One-pot, multi-component reactions offer an efficient way to construct complex functionalized indoles from simple starting materials. semanticscholar.org These often involve a cascade of reactions, such as Knoevenagel condensation followed by nucleophilic additions. semanticscholar.org

A study on the synthesis of 6-hydroxyindoles demonstrated the functionalization of the hydroxyl group into a triflate, which then underwent Pd-catalyzed coupling with phenyl boronic acid and phenylacetylene (B144264) to yield 6-phenyl and 6-ethynylphenyl indoles, respectively. acs.org Another approach involves the regioselective synthesis of 3-substituted indole derivatives using catalysts like indium(III) triflate. nih.gov

Synthesis of Labeled Analogues and Research Probes

The synthesis of isotopically labeled analogues of this compound and its derivatives is crucial for their use as research probes in various biological and mechanistic studies. Labeling with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹¹C, ¹⁸F) allows for their detection and quantification in complex biological systems.

Isotopic Labeling for Mechanistic Studies and Spectroscopic Analysis:

Deuterated solvents like DMSO-d₆ are commonly used in NMR spectroscopy to identify exchangeable protons, such as those of the N-H and O-H groups in the indole structure. This helps in the complete structural elucidation of the molecule.

Radiolabeling for in vivo Imaging:

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled probes. The synthesis of carbon-11 (B1219553) (¹¹C) labeled compounds is a common strategy. For instance, ¹¹C-labeling of P2X4 receptor antagonists has been developed for PET imaging. researchgate.net The general approach involves the introduction of a methyl group from [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step of the synthesis to maximize the radiochemical yield and minimize the handling of radioactive materials. The synthesis of carbon-11-labeled 5-HT₆ receptor antagonists has also been reported. iu.edu

The synthesis of such labeled compounds often requires a multi-step process starting from commercially available precursors. The specific position of the label is chosen based on the intended application and the synthetic feasibility. For example, to study the metabolic fate of the methoxy group, it could be labeled with ¹³C or ¹⁴C.

Stereochemical Considerations in this compound Synthesis

The core structure of this compound is achiral and therefore does not possess any stereocenters. However, stereochemical considerations become paramount when this molecule is used as a precursor or intermediate in the synthesis of chiral derivatives. Many biologically active indole alkaloids and synthetic compounds possess one or more stereocenters, and their biological activity is often highly dependent on their stereochemistry.

Asymmetric Synthesis of Chiral Indole Derivatives:

Several strategies have been developed for the stereoselective synthesis of chiral indole derivatives. These methods aim to control the formation of new stereocenters with high enantiomeric or diastereomeric purity.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indole nucleus or a reacting partner to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. For example, the Schollkopf chiral auxiliary derived from D-valine has been used in the synthesis of tryprostatin A. rsc.org

Chiral Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands or organocatalysts, is a powerful approach for enantioselective synthesis. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, enantioselective Michael additions have been used in the synthesis of indole alkaloids. rsc.org

Enzyme-Mediated Reactions: Enzymes are highly stereoselective catalysts that can be used for the kinetic resolution of racemic mixtures or for asymmetric synthesis. Lipases, for example, have been employed in the enantioselective hydrolysis and transesterification of racemic indole derivatives to produce optically active compounds. researchgate.net

Substrate-Controlled Diastereoselective Reactions: When the starting material already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, leading to the formation of a new stereocenter with a specific relative configuration.

In the context of derivatives of this compound, if a substituent introduced at the C3 position or on the nitrogen atom creates a new stereocenter, the above-mentioned asymmetric strategies can be employed. For example, the reduction of a ketone at a side chain attached to the indole ring can be performed with a chiral reducing agent to produce a specific enantiomer of the corresponding alcohol.

Biosynthetic Pathways and Metabolic Research of 6 Methoxy 1h Indol 5 Ol

Enzymatic Biosynthesis of 6-Methoxy-1H-indol-5-ol

While the precise enzymatic pathway for the biosynthesis of this compound is not extensively detailed in dedicated literature, a plausible route can be hypothesized based on the well-established biosynthesis of related indole (B1671886) alkaloids and secondary metabolites. rsc.org The formation of this compound likely involves a series of enzymatic modifications of a core indole structure, derived from tryptophan. These modifications typically include hydroxylation and methylation steps to produce the final substituted indole.

The generation of a hydroxyl group (-OH) and a methoxy (B1213986) group (-OCH₃) on an indole ring points to the involvement of two major families of enzymes known for their roles in secondary metabolism.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to Phase I metabolism and is known to catalyze a wide array of oxidative reactions, including the hydroxylation of aromatic rings. nih.govnih.gov A CYP enzyme could be responsible for introducing a hydroxyl group at either the C5 or C6 position of the indole ring precursor.

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group acceptor. An OMT is the likely catalyst for the methylation of a hydroxyl group on the indole precursor to form the 6-methoxy substituent.

Below is a table of the enzyme families likely involved in the biosynthesis of this compound.

Table 1: Putative Enzyme Families in this compound Biosynthesis

| Enzyme Family | Putative Function | Reaction Catalyzed |

|---|---|---|

| Cytochrome P450 Monooxygenases | Hydroxylation | Addition of a hydroxyl (-OH) group to the indole ring. |

Elucidation of Biochemical Reaction Mechanisms

The biochemical formation of this compound can be proposed to occur through a multi-step enzymatic cascade, likely beginning with an indole precursor. A plausible mechanism involves the sequential action of hydroxylases and methyltransferases.

The reaction could proceed via two alternative routes:

Route A: An initial hydroxylation of an indole precursor at the C5 position, followed by a methylation event at the C6 hydroxyl group of a dihydroxyindole intermediate.

Route B: An initial hydroxylation at the C6 position, followed by methylation to form a 6-methoxyindole (B132359) intermediate, which is then hydroxylated at the C5 position.

The catalytic cycle of cytochrome P450 enzymes, which involves the activation of molecular oxygen and the use of a reductase partner to transfer electrons from NADPH, is a key component of the hydroxylation step. nih.gov Following hydroxylation, an O-methyltransferase would complete the synthesis by utilizing SAM as a methyl donor to form the ether linkage.

In Vitro and In Vivo Metabolic Transformations in Research Models

The metabolism of xenobiotics and endogenous compounds is typically divided into Phase I and Phase II biotransformations. nih.gov For a molecule like this compound, which contains hydroxyl and methoxy functional groups on an indole ring, both phases of metabolism are expected to be active. Research on structurally related indole derivatives in rat models provides a framework for predicting its metabolic fate. d-nb.info

Phase I Metabolism: These reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis. nih.gov For this compound, Phase I metabolism would likely involve:

Oxidation: Further hydroxylation at other positions on the indole or aromatic ring, catalyzed by CYP enzymes.

O-Demethylation: The methoxy group at the C6 position is a target for oxidative demethylation, which would convert it into a hydroxyl group, yielding a dihydroxyindole metabolite.

Phase II Metabolism: These are conjugation reactions where a polar, endogenous molecule is attached to the parent compound or its Phase I metabolite, greatly increasing water solubility to facilitate excretion. nih.gov The phenolic hydroxyl group at the C5 position is a prime site for conjugation. Key Phase II pathways include:

Glucuronidation: The most common conjugation reaction, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the hydroxyl group.

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes.

It is possible for compounds with an existing hydroxyl group to bypass Phase I and directly enter Phase II conjugation. nih.gov

Based on the established biotransformation pathways, several research metabolites of this compound can be predicted in research models. The identification of these metabolites is typically achieved using high-resolution mass spectrometry techniques that can detect the mass shifts corresponding to specific metabolic reactions. d-nb.info

Below is a table of potential research metabolites and the biotransformation pathways that produce them.

Table 2: Potential Research Metabolites of this compound

| Potential Metabolite | Biotransformation Pathway | Metabolic Phase |

|---|---|---|

| 1H-Indole-5,6-diol | O-Demethylation | Phase I |

| This compound-O-glucuronide | Glucuronidation | Phase II |

| This compound-O-sulfate | Sulfation | Phase II |

Regulation and Modulation of Biosynthetic Enzymes in Research Systems

The regulation of enzymes involved in secondary metabolite biosynthesis is complex and can be influenced by a variety of factors. While specific regulatory mechanisms for this compound are not well-documented, research on the production of the related compound, 6-methoxy-1H-indole-2-carboxylic acid, by the bacterium Bacillus toyonensis offers a valuable model. mdpi.comresearchgate.net

In this system, the production of the antifungal indole metabolite was significantly influenced by nutritional and environmental variables. mdpi.com Studies utilizing response surface methodology (RSM) demonstrated that the yield of the metabolite could be dramatically increased by optimizing culture conditions. The optimal conditions identified were a specific concentration of starch and peptone, a defined agitation rate, a pH of 6, and a temperature of 40°C. mdpi.comresearchgate.net This research highlights a key principle in the study of biosynthetic pathways: the expression and activity of the involved enzymes are often tightly regulated and can be modulated by external stimuli, providing a method for enhancing the production of desired compounds in research and industrial settings. mdpi.com

Molecular Interactions and Mechanistic Studies of 6 Methoxy 1h Indol 5 Ol and Its Analogues

Receptor and Enzyme Binding Dynamics

The biological effects of 6-methoxy-1H-indol-5-ol and related indole (B1671886) compounds are initiated by their binding to specific protein targets, namely receptors and enzymes. The nature and affinity of these interactions are fundamental to their function.

Indole-based structures, particularly those with hydroxyl and methoxy (B1213986) substitutions, are known to interact with various serotonin (B10506) (5-HT) receptors. The affinity of these ligands is highly dependent on their specific substitution patterns. For instance, studies on tryptamine-related analogues at the human 5-HT6 serotonin receptor show that modifications to the indole core significantly alter binding affinity. The presence of an N1-benzenesulfonyl group is a major determinant of how these compounds bind to 5-HT6 receptors. nih.gov

Research into new N-arylsulfonylindoles has further illuminated the role of substitutions at the C-5 position. While a methoxy group at C-5 was found to be generally superior to a fluoro group in terms of binding affinity, both substitutions were ultimately detrimental to affinity compared to unsubstituted analogues. mdpi.com This suggests that substitutions at this position may prevent the ligand from optimally fitting deep within the receptor's binding site. mdpi.com For example, the 5-methoxy substituted compound 4j showed a higher affinity (lower Ki) than its 5-fluoro counterpart 4a . mdpi.com

The table below presents binding affinity data for a selection of C-5 substituted N-arylsulfonylindole analogues at the 5-HT6 receptor.

| Compound | C-5 Substituent | R Substituent | Ki (nM) |

| PUC-10 | H | 2-thienyl | 14.6 |

| 4d | F | 2-thienyl | 58 |

| 4l | OCH3 | 2-thienyl | 160 |

| 4a | F | Phenyl | 390 |

| 4j | OCH3 | Phenyl | 289 |

| 4e | F | 2-nitrophenyl | 801 |

| 4n | OCH3 | 2-nitrophenyl | 153 |

Data sourced from MDPI mdpi.com

Beyond the 5-HT6 receptor, other indole derivatives have been identified as potent ligands for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and cognition. nih.gov The interaction with the 5-HT2A receptor can involve a hydrogen bond between the indole's NH group and the side chain of a threonine residue (Thr 3.37). nih.gov The discovery of compounds like 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists further highlights the importance of methoxy substitutions in designing receptor-selective ligands. nih.gov

Indole derivatives have been shown to be effective inhibitors of various enzymes, including monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Studies on indole-5,6-dicarbonitrile derivatives have identified them as remarkably potent, reversible, and competitive inhibitors of both MAO-A and MAO-B. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile demonstrated potent inhibition with very low IC50 values. nih.gov

The structure-activity relationship (SAR) for this class of inhibitors reveals that modifications to the indole core are critical. Methylation of the indole nitrogen was found to eliminate MAO-B inhibition activity, underscoring the importance of the NH group for interaction with this isoform. nih.gov

The table below summarizes the inhibitory activity of selected indole-5,6-dicarbonitrile derivatives against human MAO-A and MAO-B.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile | 0.030 | 0.033 |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 |

| 3-chloro-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile | 0.018 | 0.033 |

Data sourced from PubMed nih.gov

In addition to MAO, other enzymes like mammalian 15-lipoxygenases (ALOX15) are targeted by indole derivatives. Substituted indoles can act as substrate-specific, allosteric inhibitors of ALOX15. mdpi.com Docking studies suggest these inhibitors occupy a substrate-binding pocket, inducing structural changes that are transmitted to the catalytic center, thereby inhibiting enzyme activity. The position of the methoxy group within the binding pocket appears to be a critical factor in these allosteric effects. mdpi.com

Cellular Signaling Pathway Modulation

The binding of this compound analogues to their target receptors and enzymes initiates a cascade of intracellular events, leading to the modulation of complex signaling networks.

Interaction with G protein-coupled receptors (GPCRs), such as many serotonin receptors, can trigger second messenger systems. nih.gov For example, human 5-HT6 receptors are positively coupled to the adenylate cyclase second messenger system. nih.gov Activation of these receptors by a ligand can lead to downstream effects on pathways that regulate cell growth, metabolism, and survival, such as the mTOR and PI3K/AKT pathways. dovepress.com The mTOR signaling pathway, in particular, integrates signals related to cell growth and metabolism, and its hyperactivation is often linked to inflammation. dovepress.com Inhibition of the PI3K/AKT/mTOR pathway by certain compounds can promote the apoptosis of senescent cells and enhance cellular homeostasis. dovepress.com

Furthermore, cellular stress induced by receptor modulation can activate pathways like the unfolded protein response (UPR). The UPR can, in turn, trigger calcium release from the endoplasmic reticulum and regulate other signaling cascades, potentially leading to mitochondria-induced apoptosis. nih.gov

The modulation of signaling pathways ultimately results in changes to gene expression and the cellular proteome. Modern analytical techniques like transcriptomics and proteomics are used to study these responses systematically. mdpi.com For instance, in response to a stimulus, differential expression analysis can identify genes (DEGs) and proteins (DEPs) that are significantly up- or down-regulated. mdpi.com

In model systems, the introduction of a bioactive compound can lead to changes in the expression of specific proteins. This can include the upregulation of heat shock proteins (HSPs) as part of a cellular stress response. mdpi.com In pathways leading to apoptosis, changes may be observed in the levels of Bcl2 family proteins, such as a decrease in the BCL2-XL/BAX ratio, indicating a vulnerability to cell death. nih.gov These comprehensive analyses provide a molecular signature of the compound's effect on the cell.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

SAR and SMR studies are essential for understanding how the chemical structure of this compound and its analogues dictates their biological activity and mechanism of action. These studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity.

The position of substituents on the indole ring is a critical determinant of activity. As noted in receptor binding studies, a methoxy group at the C-5 position of N-arylsulfonylindoles was detrimental to 5-HT6 affinity compared to an unsubstituted compound. mdpi.com Conversely, the presence of methoxy groups on other scaffolds, such as pyrimido[4,5-c]quinolin-1(2H)-ones, has been shown to enhance anticancer activity, highlighting the context-dependent role of this functional group. researchgate.net

Elucidation of Key Pharmacophoric Features and Binding Motifs

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the basis for numerous biologically active compounds. For this compound and its analogues, the specific arrangement of functional groups defines its pharmacophoric features, which are crucial for molecular recognition and binding to biological targets. A pharmacophore model for this class of compounds typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The indole nucleus itself presents key interaction points. The nitrogen atom (N-H) of the indole ring is a potent hydrogen bond donor, a feature consistently observed in the binding of indole derivatives to various receptors. nih.gov Furthermore, the bicyclic aromatic system provides a large, planar surface for hydrophobic and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within a receptor's binding pocket. nih.gov

The substituents on the benzene (B151609) portion of the indole ring, specifically the hydroxyl group at position 5 and the methoxy group at position 6, are pivotal to the molecule's specific interactions.

5-hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with the active site of a protein.

6-methoxy group (-OCH₃): The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor. The methyl group contributes to the hydrophobic character of the molecule. The position of the methoxy group is critical, as it influences the molecule's electronic properties and its orientation within the binding pocket. nih.govmdpi.com

Studies on analogous indole and benzimidazole (B57391) derivatives have shown that the type and position of substituents on the rings strongly influence biological activity. nih.govresearchgate.net For instance, in the context of serotonin receptors, the indole NH group can form a hydrogen bond with specific residues like serine, while the aromatic core engages in hydrophobic interactions. nih.gov Similarly, for inhibitors of enzymes like 15-lipoxygenase (ALOX15), a common pharmacophore has been identified in related indole derivatives where the methoxy group's position is a key determinant for allosteric inhibition. nih.govmdpi.com

The key pharmacophoric features for this compound analogues can be summarized as follows:

| Pharmacophoric Feature | Structural Moiety | Potential Binding Interaction |

| Hydrogen Bond Donor | Indole N-H | Interaction with acceptor residues (e.g., Asp, Ser) |

| Hydrogen Bond Donor/Acceptor | 5-Hydroxyl (-OH) | Forms directional bonds with receptor side chains |

| Hydrogen Bond Acceptor | 6-Methoxy (-OCH₃) Oxygen | Interaction with donor residues in the binding pocket |

| Aromatic Ring System | Indole Core | π-π stacking and hydrophobic interactions |

| Hydrophobic Region | Indole Core & Methoxy CH₃ | Van der Waals forces and hydrophobic packing |

These features collectively define the binding motif, dictating the molecule's affinity and selectivity for its biological target. The specific spatial arrangement of these points is essential for a productive interaction.

Conformational Analysis and its Impact on Biological Activity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For semi-rigid molecules like this compound, the orientation of the substituents relative to the indole plane can have a significant impact on biological activity. While the indole ring itself is largely planar, rotation around the bonds connecting the hydroxyl and methoxy groups to the ring can lead to different conformers.

The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, the "bioactive conformation," that is complementary to the binding site of its target protein. nih.gov Therefore, understanding the conformational preferences of this compound is essential for explaining its mechanism of action.

"In-plane" conformation: Where the C-O-C bond of the methoxy group lies in or close to the plane of the indole ring.

"Out-of-plane" conformation: Where the methyl group is rotated out of the indole plane.

The impact of these conformational subtleties on biological activity is profound. A specific conformer might present its hydrogen bonding groups and hydrophobic surfaces in an optimal arrangement for binding, while others may cause steric clashes or fail to make key contacts. frontiersin.org For example, studies on other indole-based receptors have shown that the binding of an ion can induce a conformational change, stabilizing a specific orientation of the substituents that is favored for complex formation. researchgate.net Similarly, the ability of bis-indole scaffolds to adopt a compact shape was found to be crucial for their activity as HIV fusion inhibitors. nih.gov The bioactive conformation of this compound would be the one that maximizes favorable interactions—such as hydrogen bonds and hydrophobic contacts—and minimizes unfavorable steric repulsion within the target's binding site.

| Conformation Feature | Description | Potential Impact on Biological Activity |

| Methoxy Group Orientation | The spatial position of the methyl group relative to the indole plane. | Can influence steric fit and hydrophobic interactions within the binding site. An "out-of-plane" rotation might be necessary to avoid clashes with the protein. |

| Hydroxyl Group Orientation | The rotation around the C5-O bond, affecting the directionality of the H-bond. | Determines the ability to form specific hydrogen bonds; a precise orientation is often required for high-affinity binding. |

| Overall Molecular Shape | The resultant 3D structure from the combination of substituent orientations. | The molecule must adopt a shape complementary to the receptor's binding pocket to be active. |

In silico methods, such as molecular dynamics simulations, coupled with experimental techniques like NMR spectroscopy, are valuable tools for studying the conformational landscape of molecules like this compound and identifying the specific conformers responsible for their biological effects. mdpi.com

Computational and Theoretical Investigations of 6 Methoxy 1h Indol 5 Ol

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) ModelingNo QSAR or QSPR models specifically developed for or including 6-methoxy-1H-indol-5-ol were found in the provided scientific literature.

Development of Predictive Models for Biological Activity and Physicochemical Behavior

The development of predictive models for this compound involves a systematic process that begins with the compilation of a dataset of structurally related compounds with known biological activities or physicochemical properties. For a compound like this compound, which is a phenolic and indole (B1671886) derivative, a relevant biological activity for modeling could be its antioxidant capacity. imist.maresearcher.life

The next step is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. They can be broadly categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.org

Hybrid descriptors: These combine different types of information, such as charge and surface area.

For this compound, descriptors related to its phenolic hydroxyl group and methoxy (B1213986) group would be particularly important in modeling its antioxidant activity.

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. researcher.lifederpharmachemica.com

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain. researcher.life

Support Vector Regression (SVR): This is a machine learning technique that can be used for both linear and non-linear regression. researcher.lifenih.gov

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Various variable selection techniques are employed to identify the descriptors that have the most significant impact on the predicted activity.

To illustrate the potential descriptors that could be used in a QSAR model for the antioxidant activity of this compound and related compounds, the following table presents a hypothetical set of descriptors and their values.

| Compound | Biological Activity (IC50, µM) | LogP | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) |

| This compound | 15.2 | 1.85 | -5.23 | -0.89 | 177.19 |

| Indol-5-ol | 20.5 | 1.62 | -5.15 | -0.82 | 133.15 |

| 6-methoxy-1H-indole | 45.8 | 2.15 | -5.31 | -0.95 | 147.18 |

| Indole | 60.1 | 1.90 | -5.25 | -0.91 | 117.15 |

This table is for illustrative purposes only. The values are hypothetical and intended to represent the types of data used in a QSAR study.

Statistical Validation and Interpretation of QSAR Models

The development of a QSAR model is not complete without rigorous statistical validation to ensure its reliability and predictive power. wikipedia.orgnih.gov Validation is a crucial step to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.com Validation of QSAR models is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.com

Internal Validation: This process assesses the robustness and stability of the model using the same dataset that was used for its development. A common internal validation technique is cross-validation . In leave-one-out cross-validation (LOO-CV) , one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The results of the cross-validation are expressed as the cross-validated correlation coefficient, denoted as q². A high q² value (typically > 0.5) indicates good internal predictive ability. scielo.br

External Validation: This is a more stringent test of the model's predictive power. The initial dataset is divided into a training set, which is used to build the model, and a test set, which is kept aside. The developed model is then used to predict the activity of the compounds in the test set. The predictive ability of the model is assessed by comparing the predicted activities with the experimental values for the test set compounds. nih.govscielo.br

Several statistical parameters are used to evaluate the performance of a QSAR model during validation:

Coefficient of determination (R²): This parameter measures the goodness-of-fit of the model, indicating the proportion of the variance in the biological activity that is explained by the model. An R² value close to 1 suggests a good fit.

Cross-validated correlation coefficient (q²): As mentioned, this parameter assesses the internal predictive ability of the model.

Root Mean Square Error (RMSE): This measures the average magnitude of the errors in the predictions. A lower RMSE indicates a better model. researcher.life

Predictive R² (R²pred): This is calculated for the external test set and provides a measure of the model's ability to predict the activity of new compounds.

The following table provides an example of the statistical validation parameters for a hypothetical QSAR model for the antioxidant activity of indole derivatives.

| Parameter | Value | Interpretation |

| R² | 0.85 | The model explains 85% of the variance in the antioxidant activity. |

| q² | 0.72 | The model has good internal predictive ability. |

| RMSE | 0.25 | The average error in the predicted activity is low. |

| R²pred | 0.78 | The model has good predictive power for new compounds. |

This table is for illustrative purposes only. The values are hypothetical and represent typical results for a validated QSAR model.

Interpretation of QSAR Models: Beyond prediction, a well-developed QSAR model can provide valuable insights into the structure-activity relationship. nih.gov By examining the descriptors that are included in the model and their respective coefficients, it is possible to understand which molecular properties are most important for the desired biological activity. For instance, in a QSAR model for the antioxidant activity of this compound, a positive coefficient for a descriptor related to the ease of hydrogen atom donation from the hydroxyl group would suggest that this property enhances the antioxidant activity. This information can then be used to guide the design of new, more potent antioxidant compounds.

Applications of 6 Methoxy 1h Indol 5 Ol in Chemical Biology and Research Tools

Utility as Chemical Probes for Target Discovery and Validation

Chemical probes are potent, selective, and cell-permeable small molecules used to interrogate the function of specific protein targets within complex biological systems, aiding in target discovery and validation. medchemexpress.comeubopen.org While the broader class of methoxy-activated indoles is of significant interest in the development of biologically active compounds, specific documented applications of 6-methoxy-1H-indol-5-ol as a chemical probe for identifying new biological targets are not extensively reported in scientific literature.

The utility of the indole (B1671886) scaffold is well-established for creating molecules that can interact with a wide range of biological targets. researchgate.net However, the development of a chemical probe requires rigorous characterization of its selectivity and mechanism of action. Research has focused more on the biological activities of its derivatives rather than on its use as a tool for target deconvolution. For instance, analogues of this compound have been synthesized to explore their effects on specific biological pathways, but these are typically classified as drug candidates or pharmacological agents rather than chemical probes for initial target discovery. nih.gov

Role in the Development of Biochemical Assays and Biosensors

Biochemical assays and biosensors are essential tools for detecting and quantifying biological molecules and processes. While various indole derivatives are known to exhibit electrochemical or fluorescent properties, the specific application of this compound in the design of such tools is not well-documented.

The development of biosensors often relies on specific interactions between a biological recognition element (like an enzyme) and an analyte, which is then converted into a measurable signal. For example, biosensors for phenolic compounds have been developed using enzymes like tyrosinase immobilized on electrodes. capes.gov.br Given that this compound is a phenolic compound, it is conceivable that it could be detected by such systems. However, there is a lack of published research detailing its use as a target analyte for a specific biosensor or as a component in the construction of a new assay or sensor. The general development of electrochemical biosensors for biogenic amines and related molecules is an active area of research, but has not specifically highlighted this compound. semanticscholar.org

Precursor in Natural Product Synthesis Research and Analogue Discovery

The most significant application of this compound in research is its role as a key synthetic intermediate and building block for creating more complex molecules, including natural product analogues. Methoxy-activated indoles are highly valued in organic synthesis because the methoxy (B1213986) group enhances the reactivity of the indole ring, facilitating further chemical modifications. chim.it

This compound is widely known in biological contexts as 6-hydroxymelatonin, the primary hepatic metabolite of the neurohormone melatonin (B1676174). rsc.org Its own synthesis is a subject of research, with established routes starting from common chemicals like vanillin. rsc.org This makes it a readily accessible precursor for chemists.

Researchers have used the 6-methoxy-5-hydroxyindole scaffold to build novel molecules with potential therapeutic activities. A notable example involves the synthesis of structural analogues that possess adrenolytic and cardiovascular activity. In these studies, the core indole structure serves as the foundation for adding other functional groups to create a library of new compounds for pharmacological testing. nih.gov The synthesis of psilocin analogues has also utilized related 5-hydroxy- and 5-methoxy-indole structures, demonstrating the versatility of this class of compounds as precursors for psychoactive substance derivatives. maps.org

| Precursor Compound | Synthetic Target Class | Application/Significance | Reference |

|---|---|---|---|

| 6-Benzyloxy-5-methoxyindole (from Vanillin) | 6-Hydroxy-5-methoxyindole (6-Hydroxymelatonin) | Synthesis of a major melatonin metabolite for biological studies. | rsc.org |

| 6-methoxy-4-(methoxymethyl)-1H-indol-5-ol | Aminopropan-2-ol derivatives | Development of new compounds with α1-adrenolytic and cardiovascular activity. | nih.gov |

| 5-Hydroxyindoles | Psilocin Analogues | Exploration of structure-activity relationships in psychoactive compounds. | maps.org |

| Carboxymethyl cyclohexadienones and amines | 6-Hydroxy Indoles | Development of a general, catalyst-free method to synthesize the 6-hydroxy indole core found in many natural products. | acs.org |

Contribution to Fundamental Understanding of Biological Systems (Non-clinical)

This compound plays a crucial role in non-clinical research aimed at understanding fundamental biological and metabolic processes. As the main metabolite of melatonin, its formation and excretion provide a window into the body's detoxification pathways, specifically glucuronidation and sulfation in the liver. hmdb.ca

The study of this compound and its derivatives helps elucidate metabolic pathways. For example, its carboxylic acid derivative, 6-hydroxy-5-methoxyindole-2-carboxylic acid, has been identified in normal human urine. medicaljournalssweden.se Research into this metabolite was pursued to determine if it could serve as a biomarker for the eumelanin (B1172464) pathway, which is relevant to the study of malignant melanoma. The development of a high-performance liquid chromatography (HPLC) method to quantify this derivative in urine is a direct application of this research to understanding human biochemistry. medicaljournalssweden.se

By studying the metabolism of endogenous compounds like melatonin to form this compound, scientists can gain insights into how the body processes both its own signaling molecules and external substances (xenobiotics). This fundamental knowledge is critical for pharmacology and toxicology, as it helps predict how new drugs might be metabolized and cleared from the body.

| Compound | Biological Context | Contribution to Fundamental Science | Reference |

|---|---|---|---|

| This compound (6-Hydroxymelatonin) | Major metabolite of melatonin | Elucidates the primary metabolic clearance pathway (glucuronidation) for melatonin, contributing to the understanding of neurohormone catabolism. | hmdb.ca |

| 6-Hydroxy-5-methoxyindole-2-carboxylic acid | Urinary metabolite | Investigated as a potential biomarker for the eumelanin metabolic pathway, relevant to melanoma research. | medicaljournalssweden.se |

| 5-Methoxyindole (related compound) | Melatonin homologue | Used as a research tool to study biological activities like antifungal effects and interactions with receptors such as PPARγ and 5-HT3. | lktlabs.comnih.gov |

Future Directions and Advanced Research Avenues for 6 Methoxy 1h Indol 5 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The sheer scale of the chemical universe makes traditional compound discovery a resource-intensive process. astrazeneca.com Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing this landscape by enabling rapid, data-driven exploration of molecular space. nih.gov For 6-methoxy-1H-indol-5-ol, these computational tools can accelerate the discovery and optimization of new derivatives with enhanced therapeutic profiles.

Future research can employ AI/ML in several key areas:

Virtual Screening and Target Identification: Machine learning algorithms can sift through vast virtual libraries of compounds to identify derivatives of this compound that are predicted to have high binding affinity for specific biological targets. nih.gov These models can analyze complex datasets to uncover novel drug-target associations, guiding experimental efforts. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be trained to optimize for multiple properties simultaneously, such as biological activity, pharmacokinetic profiles, and low toxicity, thereby generating novel candidates with a higher probability of success. mdpi.com

Predictive Modeling: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indole (B1671886) derivatives. mdpi.com By identifying compounds with undesirable properties early in the discovery pipeline, researchers can focus resources on the most promising candidates. Techniques like transfer learning, which uses knowledge from large datasets to improve predictions on smaller, more specific ones, can be particularly valuable. astrazeneca.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Graph Neural Networks | Analyzes molecular structures to predict their properties and interactions. astrazeneca.com | Rapidly predict the biological activity and safety profiles of novel derivatives. |

| Reinforcement Learning | Trains models to make sequential decisions to achieve a goal, such as designing a molecule with specific properties. mdpi.com | Generate and optimize molecular structures for multi-property objectives. |

| Natural Language Processing | Extracts insights from vast amounts of scientific literature and patents. cas.org | Identify unexplored biological targets and potential therapeutic applications. |

Exploration of Novel Synthetic Pathways for Complex Indole Scaffolds

The development of efficient and versatile synthetic methods is crucial for creating libraries of complex molecules for biological screening. organic-chemistry.org While classic methods for indole synthesis like the Fischer, Reissert, and Leimgruber–Batcho reactions are well-established, modern synthetic chemistry offers powerful new tools. mdpi.com Future work on this compound should focus on applying these advanced strategies to build complex and diverse derivatives.

Key areas for exploration include:

Catalytic Methods: The use of transition-metal catalysts (e.g., palladium, zinc, nickel, copper) has become a cornerstone of modern organic synthesis. organic-chemistry.orgmdpi.com These catalysts enable reactions that were previously difficult or impossible, such as C-H activation and cross-coupling, allowing for precise functionalization of the indole core. researchgate.net

Domino Reactions: One-pot, multi-component procedures, often called domino or cascade reactions, allow for the construction of complex molecular architectures in a single step from simple starting materials. This approach increases efficiency and reduces waste. For example, a palladium-catalyzed domino indolization has been used to create 2,3-substituted indoles in a one-pot procedure. organic-chemistry.org

Diversity-Oriented Synthesis (DOS): This strategy aims to rapidly generate libraries of structurally diverse and complex small molecules from a common starting point. nih.gov Applying DOS principles to the this compound scaffold would enable the creation of a wide range of analogues for biological screening.

| Synthetic Strategy | Description | Relevance to Indole Scaffolds |

| C-H Activation/Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.net | Allows for late-stage diversification of the this compound core at various positions. |

| Cross-Coupling Reactions | Forms C-C, C-N, or C-O bonds using a metal catalyst, such as in Suzuki, Heck, or Sonogashira couplings. organic-chemistry.orgresearchgate.net | Enables the attachment of a wide variety of substituents to the indole ring. |

| Photocatalysis & Electrocatalysis | Uses light or electricity to drive chemical reactions under mild conditions. researchgate.net | Provides sustainable and novel pathways for functionalizing indole derivatives. |

Deeper Mechanistic Elucidation of Biological Roles in Model Organisms

Indole derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com A critical future direction for this compound is to move beyond initial screening and conduct in-depth mechanistic studies to understand precisely how it exerts its biological effects.

A systematic approach using various model systems will be essential:

Cell-Based Assays: Initial investigations should use human cell lines to identify the specific cellular pathways modulated by this compound. For example, studies could assess its impact on cell proliferation, apoptosis, and inflammatory signaling cascades.

In Vivo Model Organisms: To understand the compound's effect in a whole organism, studies in models such as zebrafish, fruit flies, or rodents are necessary. These models allow for the evaluation of the compound's efficacy, pharmacokinetics, and potential toxicity in a living system. For instance, if the compound shows antihypertensive potential, its effect on blood pressure and the underlying mechanisms (e.g., vasodilation, diuretic effects) could be studied in rat models. mdpi.com

Target Deconvolution: Once a biological effect is confirmed, identifying the specific protein or nucleic acid target is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the molecular target and elucidate the mechanism of action.

Development of High-Throughput Screening Methodologies for Indole Derivatives

High-throughput screening (HTS) is a drug discovery paradigm that uses automation and robotics to test hundreds of thousands of compounds for activity against a specific biological target. bmglabtech.com Developing and implementing HTS assays is a crucial step to explore the therapeutic potential of libraries based on the this compound scaffold.

Future research should focus on:

Assay Miniaturization and Automation: The use of acoustic droplet ejection (ADE) technology allows for reactions and screenings to be performed on a nanomole scale, dramatically reducing the cost and time required. nih.gov This enables the screening of an unprecedented number of compounds and reaction conditions.

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses a compound's effect on cell morphology or function, can identify compounds with novel mechanisms of action. nih.gov This approach is particularly useful when the specific target for a disease is unknown.

Novel Detection Methods: The development of sensitive and robust detection methods is key to successful HTS. Planar chromatography, for instance, has been used for the rapid screening of indole derivatives in complex mixtures like bacterial culture broths. akjournals.com Combining such analytical techniques with automated screening platforms can streamline the identification of active compounds. nih.gov

The primary goal of HTS is to identify "hit" compounds that can serve as the starting point for more focused lead optimization efforts. bmglabtech.com

Potential in Materials Science or Advanced Functional Materials Research

While the primary focus for indole derivatives has been in medicinal chemistry, their unique electronic properties also make them interesting candidates for materials science applications. The indole ring system is electron-rich, and this property can be exploited in the development of novel organic functional materials. chim.it

Although speculative for this compound specifically, this remains a potential avenue for future interdisciplinary research:

Organic Electronics: Indole derivatives have been investigated as building blocks for organic semiconductors. chim.it The ability to tune the electronic properties of the this compound scaffold through chemical modification could lead to the development of new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells.

Sensors: The indole nucleus can interact with various analytes through hydrogen bonding and π-π stacking. This suggests that polymers or surfaces functionalized with this compound could be developed as chemical sensors for detecting specific ions or molecules.

AIE Materials: Research has been conducted on organic functional materials with aggregation-induced emission (AIE) properties, with a noted research gap for materials incorporating indole groups. researchgate.net This presents an opportunity to explore derivatives of this compound for applications in bio-imaging and optoelectronics.

This exploration into materials science represents a novel and potentially high-impact direction that could significantly broaden the applicability of the this compound chemical scaffold.

Q & A

Basic: What are the recommended synthetic protocols for 6-methoxy-1H-indol-5-ol, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves indole ring functionalization. For example, 3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems. Key parameters include:

- Solvent ratio : 2:1 PEG-400:DMF for solubility and reaction efficiency.

- Catalyst : CuI (1.15 g per 5.86 mmol substrate).

- Reaction time : 12 hours at room temperature.

- Purification : Flash column chromatography (70:30 EtOAc:hexane) yields ~35% product .

Optimization may involve adjusting solvent polarity, catalyst loading, or temperature to improve yield and purity.

Advanced: How does this compound interact with serotonin and melatonin receptors, and what experimental methods validate these interactions?

Answer:

The compound exhibits high affinity for serotonin (5-HT) and melatonin receptors due to its indole scaffold. Experimental validation includes:

- Radioligand binding assays : Competitive binding studies using [³H]-serotonin or [¹²⁵I]-melatonin to measure IC₅₀ values.

- Functional assays : cAMP or calcium flux assays in HEK293 cells expressing recombinant receptors.

- Structural analysis : X-ray crystallography (e.g., SHELXTL software) resolves binding modes, such as hydrogen bonding between the methoxy group and receptor residues (e.g., Ser110 in 5-HT₁A) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ 8.53 (s, indole NH), 3.76 (s, OCH₃), and aromatic protons at δ 6.57–7.32 .

- HPLC : Reverse-phase C18 column (90:10 H₂O:MeCN) for purity assessment.

- HRMS : FAB-HRMS confirms molecular ion [M+H]⁺ at m/z 335.1497 .

- TLC : Rf = 0.33 in 70:30 EtOAc:hexane .

Advanced: How does the methoxy substituent influence metabolic stability and cytochrome P450 interactions?

Answer:

The methoxy group enhances metabolic stability by reducing CYP3A4-mediated oxidation. Key findings:

- UDP-glucuronosyltransferase (UGT) interactions : Methoxy substitution slows glucuronidation, increasing plasma half-life (t₁/₂ = ~4.2 hours in rat models).

- Oxidative stress : High doses (>50 mg/kg) induce ROS generation in hepatocytes, detectable via glutathione depletion assays .

Methodology: LC-MS/MS quantifies metabolites, while liver microsomal assays assess enzyme kinetics.

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Sparingly soluble in water (0.12 mg/mL at 25°C), but soluble in DMSO (25 mg/mL) or PEG-400.

- Stability : Degrades by ~15% over 24 hours in PBS (pH 7.4) at 37°C. Store at -20°C under argon to prevent oxidation .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-oxidant effects)?

Answer:

Discrepancies arise from dose-dependent effects and assay conditions:

- Anti-inflammatory activity : Observed at 10–20 μM via TNF-α inhibition (ELISA, IC₅₀ = 12.3 μM).

- Pro-oxidant effects : Detected at >50 μM using DCFH-DA fluorescence in macrophages.

Resolution : - Use isogenic cell lines to control for genetic variability.

- Standardize ROS detection protocols (e.g., parallel SOD/catalase inhibition controls) .

Basic: How is crystallographic data for this compound derivatives obtained and refined?

Answer:

- Data collection : APEX2 CCD detector with Mo Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXTL for structure solution (R factor < 0.05).

- Key parameters : Bond angles (e.g., C5–O2–C6 = 124.4°) and torsion angles (e.g., N2–C1–C9 = 63.6°) .

Advanced: What computational models predict the pharmacokinetic behavior of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.